An In-Depth Technical Guide to 3,5-Dichlorophenol-d3: Physical Characteristics and Spectral Data
An In-Depth Technical Guide to 3,5-Dichlorophenol-d3: Physical Characteristics and Spectral Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical characteristics and spectral data for the deuterated compound 3,5-Dichlorophenol-d3. It also includes comparative data for its non-deuterated analog, 3,5-Dichlorophenol. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields where deuterated standards are employed.
Introduction
3,5-Dichlorophenol-d3 is the deuterium-labeled form of 3,5-Dichlorophenol. Deuterated compounds are of significant interest in various scientific disciplines, particularly in analytical and pharmaceutical sciences. They are commonly used as internal standards in quantitative analyses by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of deuterium (B1214612) atoms provides a distinct mass signature without significantly altering the chemical properties of the molecule, making it an ideal tracer.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties
| Property | 3,5-Dichlorophenol-d3 | 3,5-Dichlorophenol |
| Molecular Formula | C₆HD₃Cl₂O | C₆H₄Cl₂O |
| Molecular Weight | 166.02 g/mol | 163.00 g/mol [1] |
| CAS Number | 124286-06-2 | 591-35-5[1] |
| Appearance | Not specified (likely a solid) | Crystals, Crystalline Powder or Crystalline Mass[2] |
| Melting Point | Data not available | 65-68 °C[2] |
| Boiling Point | Data not available | 233 °C[2] |
| Solubility | Data not available | Slightly soluble in water. Very soluble in ethanol, ethyl ether and petroleum ether.[2] |
Spectral Data
Spectral data is crucial for the identification and quantification of chemical compounds. While comprehensive spectral data for 3,5-Dichlorophenol-d3 is not widely published, this section provides available information and comparative data for 3,5-Dichlorophenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. In the case of 3,5-Dichlorophenol-d3, the absence of protons at the deuterated positions will lead to a significantly simplified ¹H NMR spectrum compared to its non-deuterated counterpart.
Table 2: NMR Spectral Data
| Spectrum | 3,5-Dichlorophenol-d3 | 3,5-Dichlorophenol |
| ¹H NMR | Data not available. Expected to show a simplified spectrum with the absence of signals corresponding to the deuterated positions. | A reference to the ¹H NMR spectrum is available.[3] |
| ¹³C NMR | Data not available. | A reference to the ¹³C NMR spectrum of a derivative is available.[4] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of 3,5-Dichlorophenol-d3 will show a molecular ion peak that is 3 mass units higher than that of 3,5-Dichlorophenol, corresponding to the three deuterium atoms.
Table 3: Mass Spectrometry Data
| Spectrum | 3,5-Dichlorophenol-d3 | 3,5-Dichlorophenol |
| Mass Spectrum | Data not available. The molecular ion peak is expected at m/z 166. | The electron ionization mass spectrum is available.[5] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule. The IR spectrum of 3,5-Dichlorophenol-d3 is expected to be very similar to that of 3,5-Dichlorophenol, with minor shifts in vibrational frequencies due to the C-D bonds.
Table 4: Infrared Spectroscopy Data
| Spectrum | 3,5-Dichlorophenol-d3 | 3,5-Dichlorophenol |
| IR Spectrum | Data not available. | The gas-phase IR spectrum is available.[6] |
Experimental Protocols
Detailed experimental protocols for the characterization of 3,5-Dichlorophenol-d3 are not explicitly available. However, the following are general methodologies for obtaining the physical and spectral data presented.
Determination of Physical Properties
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Melting Point: The melting point of a solid compound is determined using a melting point apparatus. A small amount of the crystalline sample is packed into a capillary tube and heated. The temperature range over which the solid melts is recorded.
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Boiling Point: The boiling point of a liquid is determined by distillation. The liquid is heated in a flask, and the temperature at which the vapor pressure equals the atmospheric pressure is recorded as the boiling point.
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Solubility: The solubility of a compound is determined by adding a small amount of the substance to a solvent and observing if it dissolves at a specific temperature.
Acquisition of Spectral Data
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NMR Spectroscopy:
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Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.
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Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.
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Mass Spectrometry:
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Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas or liquid chromatograph.
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Ionization: The sample molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
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Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.
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Infrared Spectroscopy:
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Sample Preparation: The sample can be prepared as a thin film, a KBr pellet (for solids), or a solution in an IR-transparent solvent.
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Data Acquisition: The sample is placed in an IR spectrometer, and infrared radiation is passed through it.
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Spectrum Generation: The instrument records the frequencies at which the sample absorbs radiation, generating the IR spectrum.
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Visualizations
Experimental Workflow for Characterization
The following diagram illustrates a general workflow for the physical and spectral characterization of a deuterated compound like 3,5-Dichlorophenol-d3.
Caption: General workflow for the synthesis, characterization, and application of 3,5-Dichlorophenol-d3.
This guide provides a foundational understanding of 3,5-Dichlorophenol-d3 for its application in research and development. While specific experimental data for the deuterated form is limited in public literature, the provided information on its non-deuterated analog and general analytical methodologies offers a solid basis for its use as an internal standard.
